molecular formula C6H3ClNNaO4S B2783999 4-Chloro-3-nitrobenzenesulfinic acid sodium salt CAS No. 80917-26-6

4-Chloro-3-nitrobenzenesulfinic acid sodium salt

Cat. No.: B2783999
CAS No.: 80917-26-6
M. Wt: 243.59
InChI Key: LYRFINZPKDONJE-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzenesulfinic acid sodium salt is an organic compound with the molecular formula C6H3ClNNaO4S. It is a derivative of benzenesulfinic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitrobenzenesulfinic acid sodium salt typically involves the sulfonation of 4-chloro-3-nitrobenzene. The process begins with the nitration of chlorobenzene to produce 4-chloro-3-nitrobenzene. This intermediate is then subjected to sulfonation using sulfuric acid, followed by neutralization with sodium hydroxide to yield the sodium salt form of 4-Chloro-3-nitrobenzenesulfinic acid .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves controlled nitration and sulfonation reactions, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Reduction: 4-Chloro-3-aminobenzenesulfinic acid sodium salt.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Chloro-3-nitrobenzenesulfonic acid sodium salt.

Scientific Research Applications

4-Chloro-3-nitrobenzenesulfinic acid sodium salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzenesulfinic acid sodium salt involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfinic acid group can participate in redox reactions, influencing cellular pathways and enzyme activities. The chlorine atom can be involved in substitution reactions, modifying the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzenesulfonic acid sodium salt
  • 4-Chloro-3-aminobenzenesulfinic acid sodium salt
  • 4-Chloro-3-nitrobenzenesulfinic acid barium salt

Uniqueness

4-Chloro-3-nitrobenzenesulfinic acid sodium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. The presence of both a nitro group and a sulfinic acid group allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications .

Properties

IUPAC Name

sodium;4-chloro-3-nitrobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(13(11)12)3-6(5)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKPYVBQLZMLRA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClNNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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